N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide
Description
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-3-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-18(12-13-24-15-7-2-1-3-8-15)21-20-22-19-16-9-5-4-6-14(16)10-11-17(19)25-20/h1-11H,12-13H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMQQPRJPORGKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide typically involves the formation of the naphthothiazole core followed by the attachment of the phenoxypropanamide group. One common method starts with the reaction of 2-amino-3-chloronaphthalene-1,4-dione with a thioamide under acidic conditions to form the naphthothiazole ring . This intermediate is then reacted with 3-phenoxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits reactivity typical of amides and sulfur-containing heterocycles:
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Hydrolysis : Under acidic or basic conditions, the amide bond may hydrolyze to form carboxylic acids or amines.
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Alkylation/Substitution : The phenoxypropanamide side chain can undergo alkylation or nucleophilic substitution, depending on the reactivity of the substituents.
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Electrophilic Aromatic Substitution : The naphtho[1,2-d]thiazole core may participate in electrophilic aromatic reactions due to its aromaticity.
Thiazole Formation
The synthesis of the naphtho[1,2-d]thiazole core likely involves a three-component reaction mechanism :
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Intermediates : Formation of intermediates like naphtho[1,2-d]thiazolethione (A ) or benzothiazolethione (B ) via sulfur-containing precursors.
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Cyclization : Oxidative aromatization of sulfurated imine intermediates (e.g., G ) to yield the thiazole ring .
Amide Bond Formation
The amidation step involves nucleophilic attack of the amine group on the acyl chloride, followed by elimination of HCl to form the amide.
Analytical Characterization
The compound’s structure and purity are confirmed using:
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NMR spectroscopy : To analyze proton and carbon environments.
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Mass spectrometry : For molecular weight determination.
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Thermal analysis : DSC and TGA to assess thermal stability and decomposition temperatures.
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:
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Decomposition temperature : Critical for understanding storage and handling conditions.
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Thermal degradation pathways : Likely involve cleavage of the amide bond or aromatic ring fragmentation.
Scientific Research Applications
Pharmacological Applications
1.1 Antiallergic Activity
One of the notable applications of N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide is its role as an antagonist of the P2X4 receptor, which is implicated in allergic reactions. Research indicates that this compound can prevent or suppress symptoms associated with allergic responses, making it a candidate for developing new antiallergic medications .
1.2 Cardiovascular Effects
The compound has also been studied for its effects on cardiovascular health. Specifically, derivatives related to naphtho[1,2-d]thiazole have shown promise in activating calcium-activated potassium channels (KCa channels), which play a critical role in regulating vascular tone and blood pressure. For instance, SKA-31, a derivative of naphtho[1,2-d]thiazole, has demonstrated significant blood pressure-lowering effects in murine models by activating KCa3.1 channels .
Mechanistic Insights
2.1 Ion Channel Modulation
this compound acts on ion channels such as KCa channels, which are essential for various physiological processes including smooth muscle contraction and neuronal excitability. The activation of these channels can lead to vasodilation and improved blood flow, which are beneficial in treating conditions like hypertension and other cardiovascular disorders .
2.2 Neuroprotective Properties
The compound is also being explored for its neuroprotective properties. By modulating calcium signaling pathways through KCa channel activation, it may offer therapeutic benefits in neurodegenerative diseases and conditions characterized by excitotoxicity.
Case Studies
Mechanism of Action
The mechanism of action of N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially modulating processes such as cell signaling and gene expression .
Comparison with Similar Compounds
Key Observations :
- The phenoxypropanamide group in the target compound likely enhances lipophilicity compared to polar groups (e.g., –CN in Compound 2) or rigid fused heterocycles (e.g., pyrimidine in Compound 3).
- Triazole-containing analogs (e.g., Compound 6b, ) prioritize hydrogen-bonding interactions via amide and triazole groups, whereas the target compound’s ether linkage may favor hydrophobic interactions.
Physicochemical Properties
Property Trends :
- Higher melting points in naphthothiazole derivatives (e.g., Compound 3: >290°C ) suggest strong intermolecular π-π stacking, which the target compound may exhibit due to its planar naphthothiazole core.
Pharmacological and Toxicological Profiles
Activity Insights :
- Naphthothiazole derivatives in demonstrate potent androgen receptor antagonism , suggesting the target compound may share this activity due to its analogous hydrophobic substituents.
- Antimicrobial activity (e.g., Compound 14 ) is linked to thiazolidinone and pyrazole moieties, which the target compound lacks, indicating divergent therapeutic applications.
Biological Activity
N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on various studies.
Chemical Structure and Synthesis
The compound this compound can be synthesized through various methods involving naphtho[1,2-d]thiazole derivatives. The synthesis typically involves the reaction of naphtho[1,2-d]thiazol-2-amine with phenoxypropanamide derivatives. The structural characterization of the compound is usually confirmed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of compounds related to naphtho[1,2-d]thiazole. For instance, derivatives containing thiazolidinone moieties have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, a related compound exhibited inhibition zones between 12–15 mm against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
| Compound | Activity | Inhibition Zone (mm) | Tested Microorganisms |
|---|---|---|---|
| 14 | High | 12–15 | Bacillus subtilis, Staphylococcus aureus, Escherichia coli |
| 2 | Moderate | Up to 8 | Bacillus subtilis, Staphylococcus aureus |
| Others | None | - | Various |
Anticancer Activity
The anticancer potential of naphtho[1,2-d]thiazole derivatives has also been explored. For example, certain synthesized compounds displayed promising anti-proliferative effects in various cancer cell lines. One study reported that a derivative exhibited an IC50 value of 0.035 μM against Jurkat cells, indicating strong anti-tumor activity with minimal toxicity to non-cancerous cells .
Anti-inflammatory Properties
Research has indicated that some naphtho[1,2-d]thiazole derivatives possess anti-inflammatory activities. For example, compounds have been shown to inhibit cytokines such as IL-6 and IL-8 significantly under specific concentrations (10 µM), indicating their potential use in treating inflammatory conditions .
Case Studies and Research Findings
- Antimicrobial Evaluation : A systematic evaluation of various naphtho[1,2-d]thiazole derivatives revealed that certain compounds exhibited broad-spectrum antimicrobial activity. The results were obtained through disc diffusion methods and minimum inhibitory concentration (MIC) assays .
- Anticancer Studies : In vitro studies on synthesized compounds demonstrated their efficacy against different cancer cell lines. The mechanism of action was suggested to involve the induction of apoptosis in cancer cells .
- Inflammation Studies : Compounds were tested for their ability to modulate inflammatory responses in vitro. The findings showed that several derivatives could effectively reduce cytokine levels associated with inflammation .
Q & A
Q. What advanced techniques confirm tautomeric or conformational equilibria?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
